The Synthesis of 9-Phenylacridine and its Derivatives: A Technical Guide
The Synthesis of 9-Phenylacridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science. Among its numerous derivatives, 9-phenylacridine stands out due to its significant biological activities, including anticancer and photosensitizing properties, and its utility as a versatile chemical intermediate.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies for 9-phenylacridine and its derivatives, complete with experimental protocols, quantitative data, and visual diagrams of key chemical transformations and biological pathways.
Core Synthetic Strategies
Several synthetic routes have been developed for the preparation of 9-phenylacridine and its substituted analogues. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. The most prominent methods include the Bernthsen acridine synthesis, an ortho-lithiation–cyclization sequence, and modern microwave-assisted approaches.
Bernthsen Acridine Synthesis
The Bernthsen synthesis is a classical and widely employed method for the synthesis of 9-substituted acridines.[3][4] It involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[3][4][5] The reaction proceeds via an electrophilic substitution mechanism.[5]
Reaction Scheme:
Caption: General scheme of the Bernthsen synthesis for 9-Phenylacridine.
Experimental Protocol: Microwave-Assisted Bernthsen Synthesis of 9-Phenylacridine [6]
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Reactant Mixture: In a 100 mL conical flask, thoroughly mix diphenylamine (1 mmol), benzoic acid (1 mmol), and barium chloride (BaCl2) (0.5 mmol) as a catalyst in 5 mL of ethanol.[6]
-
Microwave Irradiation: Irradiate the mixture in a domestic microwave oven (800W) at 10% intensity for a total of 12 minutes, administered in six 2-minute pulses.[6]
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Work-up: After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.[6]
-
Isolation: Filter the separated solid, wash with excess cold water, and dry at room temperature for 20 minutes.[6]
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Purification: Recrystallize the crude product from ethanol to afford pure 9-phenylacridine.[6] The melting point of the product is reported to be 186°C.[6]
A variation of this method utilizes p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free microwave irradiation, which is presented as a greener alternative.[7]
Ortho-Lithiation–Cyclization Sequence
A more recent and high-yielding approach involves a two-step ortho-lithiation–cyclization sequence. This method provides a convenient route to 9-phenylacridines, particularly substituted derivatives, with excellent yields.[8]
Reaction Scheme:
Caption: Ortho-lithiation–cyclization sequence for 9-phenylacridine synthesis.
Experimental Protocol: Synthesis of 2,7-Dichloro-9-phenylacridine [8]
-
Preparation of the Triarylcarbinol Intermediate: The starting tertiary alcohol is prepared by the double addition of ortho-lithiated pivaloyl anilines to benzoyl chloride.[8] The yield for this step is reported to be between 68-76%.[8]
-
Cyclization: Treat the resulting tertiary alcohol with concentrated aqueous HCl in glacial acetic acid at 90°C.[8]
-
Isolation and Purification: The resulting 2,7-dichloro-9-phenylacridine is obtained in 91% yield as a yellow crystalline solid with a melting point of 268-270°C.[8] The crude product is purified by column chromatography.[8]
Other Synthetic Approaches
-
Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that can be used to form aryl-nitrogen bonds, a key step in the synthesis of the acridine core.[9][10] A modified Ullmann-Goldberg reaction involves reacting o-chlorobenzoic acid with an aniline derivative in the presence of copper as a catalyst to form an N-phenylanthranilic acid intermediate, which is then cyclized to the corresponding 9-chloroacridine using phosphorus oxychloride.[9] This intermediate can be further reacted with various amines to yield 9-aminoacridine derivatives.[9]
-
Friedländer Annulation: This method involves the condensation of an o-aminoaryl carbonyl compound with a compound containing an enolizable methylene group to form the quinoline or, by extension, the acridine ring system.[11]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic methods described.
| Synthesis Method | Catalyst/Reagents | Temperature | Time | Yield | Reference |
| Bernthsen (Microwave) | BaCl2, Ethanol | Microwave (800W) | 12 min | Good | [6] |
| Bernthsen (Microwave, Solvent-free) | p-TSA (10 mol%) | Microwave | 5 min | Good | [7] |
| Ortho-Lithiation–Cyclization | 1. Organolithium, 2. HCl, AcOH | 90°C | - | 91-92% | [8] |
| Modified Ullmann-Goldberg | Copper, POCl3 | 100°C | 2-3 h | 82% (step 2) | [9] |
| Bernthsen (Conventional) | ZnCl2 | 200-210°C | up to 24 h | 18-20% | [5][7] |
| Bernthsen (Improved Conventional) | ZnCl2, 2,2-dimethoxypropane | Microwave (400W) | < 10 min | up to 99% | [5] |
| Patent (Diphenylamine & Benzoic Acid) | ZnCl2, 85% Phosphoric Acid | 220-240°C | 5-7 h | >70% | [12] |
Biological Activity and Signaling Pathways
9-Phenylacridine and its derivatives have garnered significant interest for their potent anticancer properties.[1] Studies have shown that 9-phenylacridine (ACPH) can induce apoptosis in cancer cells through a mitochondria-mediated caspase-dependent pathway.[1]
Proposed Apoptotic Pathway of 9-Phenylacridine (ACPH):
Caption: Proposed mechanism of apoptosis induction by 9-phenylacridine.
The compound has been shown to cause DNA damage, leading to cell cycle arrest at the G2/M phase.[1] Furthermore, it upregulates the pro-apoptotic protein Bax, which in turn leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] This cascade of events culminates in the activation of caspase-3, a key executioner caspase, ultimately leading to programmed cell death or apoptosis.[1]
In addition to its anticancer activity, 9-phenylacridine also acts as a photosensitizer, enhancing UVA-induced DNA damage and cell killing, suggesting its potential application in photodynamic therapy.[2]
Conclusion
The synthesis of 9-phenylacridine and its derivatives can be achieved through a variety of methods, with modern approaches such as microwave-assisted synthesis and ortho-lithiation–cyclization offering significant advantages in terms of reaction times and yields. The potent biological activities of these compounds, particularly their ability to induce apoptosis in cancer cells, underscore their importance as scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding of the synthesis and biological relevance of 9-phenylacridines, intended to aid researchers in the design and execution of their own investigations in this exciting field.
References
- 1. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Phenylacridine | 602-56-2 [chemicalbook.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 5. bch.ro [bch.ro]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101525392B - 9-phenylacridine photoinitiator and preparation method thereof - Google Patents [patents.google.com]
